molecular formula C3H3NO2S B021345 2,4-Thiazolidinedione CAS No. 2295-31-0

2,4-Thiazolidinedione

Cat. No. B021345
CAS RN: 2295-31-0
M. Wt: 117.13 g/mol
InChI Key: ZOBPZXTWZATXDG-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, also known as TZD, is a class of heterocyclic compounds consisting of a five-membered C3NS ring . It is a well-known peroxisome proliferator-activated receptors (PPAR) activator . The term usually refers to a family of drugs used in the treatment of diabetes mellitus type 2 .


Synthesis Analysis

The synthesis of 2,4-Thiazolidinedione derivatives has been achieved through various methods. One of the common methods is the Knoevenagel condensation . A library of conjugates of 2,4-thiazolidinedione has been synthesized by Knoevenagel condensation followed by reduction using hydrogen gas and Pd/C catalyst .


Molecular Structure Analysis

The molecular structure of 2,4-Thiazolidinedione consists of a five-membered heterocyclic ring with two oxo substituents at positions 2 and 4 . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Chemical Reactions Analysis

The reaction mechanism proposed for the synthesis of 2,4-Thiazolidinedione involves the attack on carbon 2 from chloroacetic acid by the free electrons pair from thiourea sulphur, allowing a 2nd order nucleophilic substitution and subsequent removal of HCl . In another study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .

Scientific Research Applications

Antidiabetic Activity

TZD is well-known for its antidiabetic properties. It exhibits hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This mechanism is crucial for the development of drugs targeting type 2 diabetes mellitus, as TZD derivatives can mimic the effects of insulin and help control blood sugar levels.

Antimicrobial Potential

The TZD scaffold has been utilized to synthesize compounds with significant antimicrobial properties. For instance, derivatives containing a chromene scaffold have shown in vitro antimicrobial potential against various bacterial and fungal species . This opens up possibilities for new antibiotics and antifungal agents.

Antioxidant Properties

TZD analogues can act as antioxidants by scavenging reactive oxygen species (ROS). This is particularly important in the prevention of oxidative stress-related diseases, including neurodegenerative disorders and cancer . The antioxidant action of TZD compounds can be harnessed to develop therapeutic agents that protect cells from damage.

Anti-Cancer Applications

The thiazolidinedione nucleus is being explored for its anti-cancer properties. Novel TZD molecules have been synthesized and evaluated for their potential to inhibit cancer cell growth . These studies are paving the way for new cancer treatments that could target specific pathways involved in tumor development.

Anti-Inflammatory and Analgesic Effects

TZD derivatives have shown promising anti-inflammatory and analgesic activities. These properties make them candidates for the development of new pain relief medications and anti-inflammatory drugs . The ability to modulate inflammatory responses is crucial in treating conditions like arthritis and other chronic inflammatory diseases.

Anticonvulsant Activity

Research has indicated that TZD compounds may possess anticonvulsant properties, which could be beneficial in the treatment of epilepsy . The development of new anticonvulsant drugs from TZD derivatives could provide alternative options for patients who are resistant to current treatments.

Mechanism of Action

Target of Action

The primary target of 2,4-Thiazolidinedione is the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . PPARs are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

2,4-Thiazolidinedione acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . This interaction results in an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Pathways

The activation of PPARγ by 2,4-Thiazolidinedione leads to the upregulation of genes involved in fat and glucose metabolism . This results in a decrease in insulin resistance, modification of adipocyte differentiation, inhibition of VEGF-induced angiogenesis, decrease in leptin levels (leading to increased appetite), decrease in levels of certain interleukins (e.g. IL-6), and an increase in adiponectin levels . These changes affect various biochemical pathways, leading to a reduction in levels of certain types of lipids and circulating free fatty acids .

Pharmacokinetics

It is known that the compound has a significant impact on the concentration of hormones secreted by adipocytes, particularly adiponectin . It also increases total body fat and has mixed effects on circulating lipids .

Result of Action

The activation of PPARγ by 2,4-Thiazolidinedione leads to a decrease in insulin resistance and modification of adipocyte differentiation . This results in cells becoming more dependent on the oxidation of carbohydrates, more specifically glucose, for energy . Additionally, it leads to a decrease in levels of certain types of lipids and circulating free fatty acids .

Safety and Hazards

2,4-Thiazolidinedione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation .

Future Directions

There is ongoing research into the potential applications of 2,4-Thiazolidinedione and its derivatives. For instance, Bar et al. in 2022 designed and synthesized novel 4-thiazolidinone analogs as potential PPAR- γ modulators . This suggests that there is potential for further exploration and development of 2,4-Thiazolidinedione and its derivatives in the future.

properties

IUPAC Name

1,3-thiazolidine-2,4-dione
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InChI

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBPZXTWZATXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39131-10-7 (potassium)
Record name 2,4-Thiazolidinedione
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DSSTOX Substance ID

DTXSID5040623
Record name Thiazolidinedione
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Molecular Weight

117.13 g/mol
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Product Name

2,4-Thiazolidinedione

CAS RN

2295-31-0
Record name Thiazolidinedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While 2,4-thiazolidinedione itself can interact with various targets like adenylate kinase [], its derivatives, especially those classified as thiazolidinediones (TZDs), are known to act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ) [, , ]. PPARγ activation by TZDs leads to downstream effects such as enhanced insulin sensitivity, improved glucose uptake, and modulation of lipid metabolism [, , , ]. This mechanism is particularly relevant in the context of type 2 diabetes mellitus [, , , , ].

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of 2,4-thiazolidinedione derivatives, leaving material compatibility and stability under various conditions largely unaddressed. More research focusing on these aspects would be needed to provide a comprehensive answer.

A: The research papers provided do not focus on the catalytic properties of 2,4-thiazolidinedione. Instead, they highlight its role as a building block for synthesizing biologically active compounds, particularly antidiabetic agents [, , , , , ].

A: Computational chemistry plays a crucial role in understanding the structure-activity relationships of 2,4-thiazolidinedione derivatives. Researchers employ molecular docking studies to predict binding interactions with targets like PTP-1B, an enzyme implicated in insulin resistance []. 3D-QSAR studies, combined with molecular docking, help identify key pharmacophoric features for improved potency and selectivity against PTP-1B []. Quantum chemical calculations, utilizing methods like B3LYP with different basis sets, provide insights into electronic and geometrical features relevant to the activity of 5-substituted 2,4-thiazolidinedione derivatives, including those with antineurodegenerative potential []. Furthermore, QSAR models, developed using techniques like MLR, correlate molecular descriptors with biological activity, aiding in the design of novel α-glucosidase inhibitors [].

ANone: The SAR of 2,4-thiazolidinedione derivatives is extensively explored, particularly in the context of antidiabetic and anticancer activity. Researchers have found that:

  • Substitutions at the 5-position: Introducing a naphthalene ring at the 5-position, linked via a sulfonyl group, enhances antihyperglycemic activity compared to other groups like p-alkoxyphenyl []. This modification led to the development of potent analogs like AY-31,637, comparable to ciglitazone in efficacy [].
  • Modifications to the linker: Replacing the sulfonyl linker with thio, methylene, oxy, or sulfinyl groups in 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones resulted in decreased antihyperglycemic activity, highlighting the importance of the sulfonyl group [].
  • Benzoxazole derivatives: Incorporating a benzoxazole ring into the structure, specifically 2-arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives, significantly increased hypoglycemic potency compared to known TZDs like ciglitazone, troglitazone, and pioglitazone [].
  • ω-(Heterocyclylamino)alkoxybenzyl substituents: Introducing these substituents at the 5-position yielded potent antihyperglycemic agents []. Specifically, the benzoxazole derivative 49 exhibited strong insulin sensitization, and modifications led to the identification of the lead compound 37, an aminopyridine with enhanced selectivity and reduced adverse effects on blood hemoglobin [].
  • Chromane derivatives: Troglitazone analogs, specifically 5-[4-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2yl-methoxy)-benzylidene]-2,4-thiazolidinedione (2-TG), retained the ability to repress cyclin D1 in breast cancer cells despite being inactive on PPARγ []. This discovery highlights the potential to dissociate PPARγ activation from cyclin D1 ablation for anticancer therapies []. Further modifications led to the development of 5-[4-(6-allyoxy2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione, a more potent analog for cyclin D1 repression and growth inhibition in MCF-7 cells [].
  • N-substitution: Incorporating various alkyl groups at the nitrogen atom of 2,4-thiazolidinedione yielded potent α-glucosidase inhibitors, with compounds A-12 and A-14 showing significant activity in both in vitro and in vivo models []. These modifications hold promise for developing new antidiabetic agents targeting α-glucosidase [].

A: Research on 2,4-thiazolidinedione and its derivatives exemplifies cross-disciplinary collaboration between organic chemistry, medicinal chemistry, pharmacology, and computational chemistry. The development of novel 2,4-thiazolidinedione-based therapeutic agents requires expertise in synthetic organic chemistry to create new derivatives [, , , , , , , , , , , , , , , , , , , , , , ]. Medicinal chemists then evaluate the biological activity of these compounds using in vitro assays and in vivo models [, , , , , , , , , , , , , , , , ]. Computational tools, such as molecular docking and QSAR modeling, guide the design process by predicting potential interactions with target proteins and SAR [, , , , ]. This multidisciplinary approach has been crucial in advancing our understanding of 2,4-thiazolidinedione's therapeutic potential and developing novel drugs for diseases like diabetes and cancer.

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